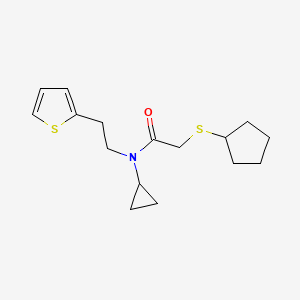
2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is not directly described in the provided papers. However, the papers do discuss related heterocyclic amide derivatives which can provide insight into the potential characteristics and behaviors of the compound . For instance, the first paper describes the synthesis and characterization of a similar thiophene-containing amide derivative, which suggests that the compound of interest may also exhibit interesting chemical and biological properties .
Synthesis Analysis
The synthesis of related compounds involves the acylation of amino-thiophene derivatives with activated carboxylic acids. In the first paper, 2-aminothiophene-3-carbonitrile is reacted with activated 2-(thiophen-2-yl)acetic acid to obtain N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . This suggests that a similar approach could be used for synthesizing this compound, possibly involving the reaction of a cyclopentylthio-substituted amine with an appropriate activated acetic acid derivative.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography. The first paper provides detailed information on the crystal packing and hydrogen bonding interactions within the structure of the synthesized compound . These techniques could similarly be applied to determine the molecular structure of this compound, which would likely reveal a complex network of intermolecular interactions.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of this compound. However, the first paper discusses the interactions between the synthesized compound and DNA bases, which were examined using computational methods . This indicates that the compound of interest may also participate in similar interactions, potentially forming complexes with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, the first paper mentions the use of Hirshfeld surface analysis to understand the intermolecular interactions and the contribution of different types of contacts to the crystal structure . This type of analysis could be used to predict the physical properties of this compound, such as solubility and melting point. Additionally, the compound's chemical properties, such as reactivity and stability, could be inferred from its molecular structure and the nature of its substituents.
Aplicaciones Científicas De Investigación
Novel Synthesis and Antitumor Evaluation
A study by Shams et al. (2010) involved the synthesis of polyfunctionally substituted heterocyclic compounds derived from a similar structure, focusing on their antitumor activities. These compounds, featuring thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, were evaluated for their antiproliferative activity against three human cancer cell lines, demonstrating high inhibitory effects. The simplicity of the synthetic procedures and the diversity of the synthesized products highlight the compound's potential for further biological investigations (Shams, Mohareb, Helal, & Mahmoud, 2010).
Chemoselective Acetylation
Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase as the catalyst. This research is pivotal for the synthesis of antimalarial drugs, showcasing the utility of compounds with acetamide groups in facilitating selective and efficient synthetic pathways (Magadum & Yadav, 2018).
Glutaminase Inhibitors
Shukla et al. (2012) explored the design, synthesis, and pharmacological evaluation of BPTES analogs, including compounds with structural similarities to the targeted acetamide, as glutaminase inhibitors. These analogs demonstrated potency in inhibiting kidney-type glutaminase, suggesting their potential in cancer therapy by attenuating the growth of human lymphoma cells (Shukla et al., 2012).
Synthesis and Antitumor Activity of Derivatives
Another study by Albratty et al. (2017) focused on synthesizing novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from a compound structurally related to 2-cyano-N-(thiazol-2-yl) acetamide. These compounds were tested for antitumor activity, with some showing promising results against different cell lines. This research underscores the potential therapeutic applications of such compounds (Albratty, El-Sharkawy, & Alam, 2017).
Conformational Analysis and Opioid Agonists
Costello et al. (1991) described the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, examining their potential as opioid kappa agonists through conformational analysis. This work highlights the role of structural analysis in developing novel compounds with specific biological activities (Costello, James, Shaw, Slater, & Stutchbury, 1991).
Mecanismo De Acción
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors and have shown pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives have been found to influence a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives have been associated with a range of biological activities, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .
Análisis Bioquímico
Biochemical Properties
2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiophene ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially leading to changes in cellular redox states. Additionally, the cyclopentylthio group may interact with sulfhydryl groups in proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, the compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can activate or inhibit gene expression by interacting with DNA or transcription factors, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of various metabolites. The compound can undergo oxidation, reduction, and conjugation reactions, which influence its metabolic flux and metabolite levels . These metabolic pathways are crucial for determining the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms, influencing its localization and accumulation within different cellular compartments . These transport processes are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS2/c18-16(12-20-14-4-1-2-5-14)17(13-7-8-13)10-9-15-6-3-11-19-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKNXXJGRITTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)
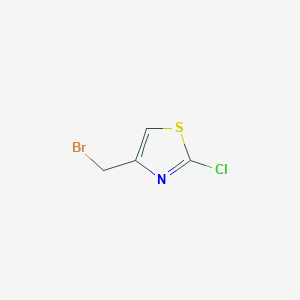
![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)

![N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2537934.png)
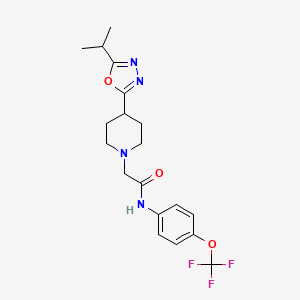
![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)
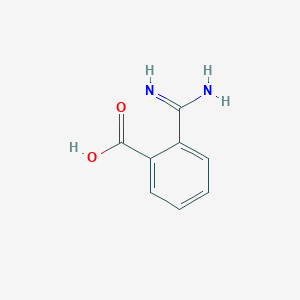
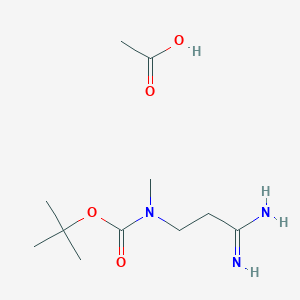

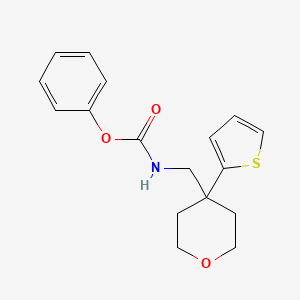
![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)
